[4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid
Overview
Description
[4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a piperidinylmethanone moiety. The addition of oxalic acid enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . The deprotection of these piperazines is achieved using PhSH, followed by selective intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of solvents such as hexane, toluene, methyl ethyl ketone (MEK), dimethoxyethane (DME), tetrahydrofurane (THF), dimethylformamide (DMF), or tert-butanol . These solvents facilitate the reaction and purification processes, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as halogens . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
Scientific Research Applications
[4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, preventing the uptake of nucleosides and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.
2- [4- (4-fluorophenyl)piperazin-1-yl]-1- (thiophen-2-yl)ethan-1-one: Known for its antimicrobial properties.
Uniqueness
The uniqueness of [4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone lies in its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to inhibit human equilibrative nucleoside transporters with high selectivity makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O.C2H2O4/c17-14-3-1-2-4-15(14)19-9-11-20(12-10-19)16(21)13-5-7-18-8-6-13;3-1(4)2(5)6/h1-4,13,18H,5-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNXBZQZVPQHME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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